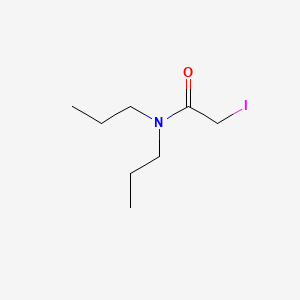
Acetamide, N,N-dipropyl-2-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N,N-dipropyl-2-iodo-: is an organic compound with the molecular formula C8H16INO It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by propyl groups, and an iodine atom is attached to the second carbon of the acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N,N-dipropyl-2-iodo- typically involves the iodination of N,N-dipropylacetamide. The reaction can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure the selective iodination at the desired position .
Industrial Production Methods: Industrial production of Acetamide, N,N-dipropyl-2-iodo- may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and concentration of reactants, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Acetamide, N,N-dipropyl-2-iodo- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N,N-dipropyl-2-iodoacetamide derivatives.
Reduction Reactions: Reduction of the iodine atom can yield N,N-dipropylacetamide.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols can be used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Various N,N-dipropylacetamide derivatives.
Oxidation Reactions: Oxidized forms of N,N-dipropyl-2-iodoacetamide.
Reduction Reactions: N,N-dipropylacetamide.
Scientific Research Applications
Chemistry: Acetamide, N,N-dipropyl-2-iodo- is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds. It serves as a precursor for the synthesis of more complex molecules .
Biology: In biological research, this compound can be used to study the effects of iodine-containing compounds on biological systems. It may also be used in the development of radiolabeled compounds for imaging and diagnostic purposes .
Medicine: Its iodine content makes it a candidate for use in radiopharmaceuticals for diagnostic imaging .
Industry: In the industrial sector, Acetamide, N,N-dipropyl-2-iodo- can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes and applications .
Mechanism of Action
The mechanism of action of Acetamide, N,N-dipropyl-2-iodo- involves its interaction with molecular targets through its iodine atom. The iodine can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function. This interaction can inhibit the activity of enzymes or alter the behavior of cellular pathways .
Comparison with Similar Compounds
2-Iodoacetamide: Similar in structure but with different substituents on the nitrogen atom.
N,N-Dipropylacetamide: Lacks the iodine atom, resulting in different chemical properties.
Iodoacetic Acid: Contains an iodine atom but has a carboxylic acid group instead of an amide group.
Uniqueness: Its structure allows for specific interactions with biological molecules, making it valuable in research and industrial applications .
Properties
CAS No. |
73664-45-6 |
|---|---|
Molecular Formula |
C8H16INO |
Molecular Weight |
269.12 g/mol |
IUPAC Name |
2-iodo-N,N-dipropylacetamide |
InChI |
InChI=1S/C8H16INO/c1-3-5-10(6-4-2)8(11)7-9/h3-7H2,1-2H3 |
InChI Key |
LBIPFOYHSGHVPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















